molecular formula C5H3F7O2 B011900 2,2,3,3-Tetrafluoropropyl trifluoroacetate CAS No. 107551-72-4

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Cat. No. B011900
M. Wt: 228.06 g/mol
InChI Key: QWXXHRSQCJGYQR-UHFFFAOYSA-N
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Description

"2,2,3,3-Tetrafluoropropyl trifluoroacetate" is a fluorinated compound with potential applications in various fields due to its unique chemical and physical properties. While the specific compound "2,2,3,3-Tetrafluoropropyl trifluoroacetate" does not have direct references in the literature, research on similar fluorinated compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of fluorinated compounds like "2,2,3,3-Tetrafluoropropyl trifluoroacetate" involves chemical reactions that introduce fluorine atoms or fluorine-containing groups into organic molecules. A relevant synthesis method is the reaction of amino acids with tetrafluoropropionyl anhydride, which results in N-2,2,3,3-tetrafluoropropionyl-amino acids. This process, however, is observed to cause racemization to a considerable extent (Tomida & Kayahara, 1976).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be significantly influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique electronic and structural properties. For example, trifluoroacetic acid has been found to change from an ionic to a molecular crystal structure upon deuteration, highlighting the significant impact of fluorine on molecular configurations (Mootz & Schilling, 1992).

Chemical Reactions and Properties

Fluorinated compounds undergo various chemical reactions, significantly influenced by the fluorine atoms' electronic effects. For instance, the reaction of tetrafluorosilane with tris(2-hydroxyethyl)amine leads to the formation of fluorosilatrane, demonstrating the reactive nature of fluorinated compounds (Voronkov et al., 2006).

Physical Properties Analysis

The physical properties of "2,2,3,3-Tetrafluoropropyl trifluoroacetate," like other fluorinated compounds, are expected to be unique due to the presence of fluorine atoms. Fluorinated compounds generally have high thermal and chemical stability, low surface energy, and unique phase behavior. The specific physical properties would depend on the molecular structure and the distribution of fluorine atoms within the molecule.

Chemical Properties Analysis

The chemical properties of fluorinated compounds are characterized by their high stability and reactivity towards certain types of chemical reactions. The presence of fluorine atoms often increases the compound's resistance to hydrolysis and oxidation. For example, trifluoroacetic acid is used as an efficient catalyst for synthesizing 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones, showcasing its reactivity in facilitating certain chemical transformations (Pathak et al., 2007).

Scientific Research Applications

  • It is used in the mercuration of different tetrafluorobenzenes, contributing to developments in organomercury chemistry (Albrecht & Deacon, 1973).

  • Trifluoroacetic acid (TFA), a related compound, acts as an effective catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media at room temperature, demonstrating its utility in organic synthesis (Mohammadizadeh & Taghavi, 2011).

  • Iron(III) trifluoroacetate is efficient in catalyzing the alcoholysis, hydrolysis, and acetolysis of epoxides, highlighting its role in organic chemical reactions (Iranpoor & Adibi, 2000).

  • Trifluoroacetic acid also efficiently catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans, further underscoring its importance in organic chemistry (Hart & Bennett, 2003).

  • A fluorinated electrolyte containing a derivative of tetrafluoropropyl trifluoroacetate improved performance in lithium-sulfur batteries, indicating its potential in energy storage applications (Azimi, Weng, Takoudis, & Zhang, 2013).

  • TFA is widely utilized in various chemical transformations, serving as a solvent, catalyst, and reagent in organic synthesis (López & Salazar, 2013).

  • Electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol yields perfluoropropionic acid and trifluoroacetic acid, highlighting a method of producing these compounds (Nagase, Baba, & Kojima, 1963).

  • In environmental studies, trifluoroacetate exposures did not significantly affect soil microbial communities or vernal pool plant species, providing insights into its environmental impact (Benesch, Gustin, Cramer, & Cahill, 2002).

Safety And Hazards

As with any chemical, safety precautions are essential when handling 2,2,3,3-Tetrafluoropropyl trifluoroacetate . It is advisable to follow proper lab protocols, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXXHRSQCJGYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380243
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropyl trifluoroacetate

CAS RN

107551-72-4
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Hossain, Q Wu, EJ Marin Bernardez… - The Journal of …, 2023 - ACS Publications
Localized high-concentration electrolytes (LHCEs) combine a diluent with a high-concentration electrolyte, offering promising properties. The ions, solvent, and diluent interact to form …
Number of citations: 3 pubs.acs.org
AJ Minei, SA Cooke - 68th International Symposium on …, 2013 - ui.adsabs.harvard.edu
Due to concerns of complexity, the asymmetric top, for which κ={(2B-AC)/(AC)}≠±1, is feared, or at least avoided, by many instructors when explaining the rigid rotor. However, the …
Number of citations: 2 ui.adsabs.harvard.edu

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